2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-18-16(13-15-9-5-2-6-10-17(15)20-18)19(23)21-26(24,25)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,11-13H,2,5-6,9-10H2,(H,20,22)(H,21,23)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGAQEJDPHMGAP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)C(=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)NC(=O)C(=C2)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the hexahydrocyclohepta[b]pyridine ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylethenyl moiety: This can be done through a Heck reaction, where the intermediate is reacted with a phenyl halide in the presence of a palladium catalyst.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with biological targets.
Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of this compound with analogs hinges on structural and methodological insights derived from crystallographic software. Below is an analysis of key tools and their roles in studying such molecules:
Table 1: Software Tools for Structural Analysis of Cyclohepta[b]pyridine Derivatives and Analogs
Key Findings:
Structural Complexity : Similar compounds, such as N-sulfonylpyridinecarboxamides , often exhibit conformational flexibility in the sulfonamide group. SHELXL’s least-squares refinement is critical for resolving these features, as demonstrated in studies of analogous cycloheptaheterocycles .
Electron Density Challenges : The (E)-styrenyl group introduces electron density delocalization, complicating structure solution. SIR97’s direct methods outperform older algorithms in such cases, as shown in sulfonamide-containing heterocycles .
Visualization : ORTEP-3’s thermal ellipsoid plots (e.g., for 1,5,6,7,8,9-hexahydrocyclohepta[b]pyridines ) reveal steric hindrance between the styrenyl group and the pyridine core, a feature shared with the target compound .
Methodological Insights:
- Automation vs. Precision : SHELXL’s manual refinement allows tailored handling of disordered sulfonyl groups, whereas SIR97’s automation may struggle without high-quality data .
- Comparative Studies : WinGX’s integration of multiple tools (e.g., SHELX and ORTEP) enables cross-validation of structural parameters (bond lengths, angles) against database entries for related compounds .
Biological Activity
The compound 2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound features a sulfonamide moiety and a cycloheptapyridine core, which contribute to its biological properties. The general structure can be described as follows:
- Core Structure : Hexahydrocyclohepta[b]pyridine
- Functional Groups :
- 2-Oxo group
- Ethenyl group
- Sulfonamide group
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of This compound are still under investigation.
Antibacterial Activity
Preliminary studies suggest that sulfonamide derivatives can exhibit significant antibacterial activity. The presence of the sulfonyl group is crucial for this activity. For instance:
| Compound | Activity Type | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Other sulfonamides | Broad-spectrum antibacterial |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial efficacy of sulfonamide derivatives reported that compounds with similar structures showed effective inhibition of bacterial growth in vitro. The mechanism is believed to involve the inhibition of bacterial folate synthesis. -
Anticancer Potential :
Research has indicated that certain pyridine derivatives possess anticancer properties. The compound's structure may influence its interaction with cellular targets involved in cancer progression. -
Enzyme Inhibition :
Compounds structurally related to the target molecule have been shown to inhibit specific enzymes associated with disease pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacteria.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Targeting specific enzymes vital for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Interfering with cell membrane integrity in bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
